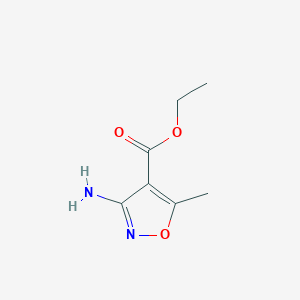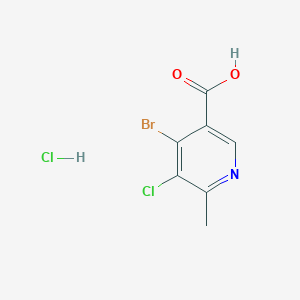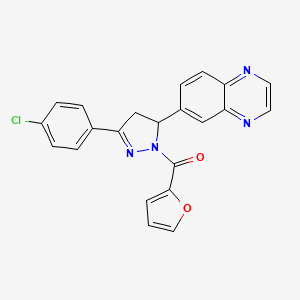![molecular formula C13H5ClF3N5 B2551476 2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}methylene)malononitrile CAS No. 318248-55-4](/img/structure/B2551476.png)
2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}methylene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}methylene)malononitrile is a useful research compound. Its molecular formula is C13H5ClF3N5 and its molecular weight is 323.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
This compound is utilized as a starting material or intermediate in the synthesis of diverse chemical entities. For instance, it has been employed in the creation of triaryl-5-chloropyrazoles, pyrano[2,3-c]pyrazoles, pyrazolylphthalazine, pyrano[2,3-d]thiazoles, and pyrazolyl pyridines. These synthesized compounds have shown moderate molluscicidal activity towards Biomphalaria alexandrina snails, suggesting potential applications in pest control (Abdelrazek, Michael, & Mohamed, 2006).
Biological Activity and Cytotoxicity Studies
Research has also explored the use of this compound in synthesizing pyrazolo[5,1-c][1,2,4]triazines. These efforts have not only aimed at expanding the chemical space of such structures but also at evaluating their antibacterial, antifungal activities, and cytotoxicity against specific cancer cell lines, like breast cancer cells (MCF7). This indicates a potential interest in drug discovery and the development of new therapeutic agents (Al-Adiwish, Abubakr, & Alarafi, 2017).
Exploration of Chemical Reactions
The compound has been a subject of study in the context of various chemical reactions, including Vilsmeier formylation, which leads to the formation of dicyanopyridine derivatives and other heterocyclic compounds. These studies are fundamental in understanding the reactivity and potential applications of the compound in organic synthesis and material science (Mittelbach & Junek, 1982).
Development of Antimicrobial Agents
There's an ongoing interest in synthesizing new compounds from this chemical for potential antimicrobial applications. This is evident in studies focusing on the creation of thiazolo[3,2-a]pyridines and their evaluation for antimicrobial activities, showing the compound's relevance in addressing microbial resistance and finding new therapeutic options (El-Emary, Khalil, Ali, & El-Adasy, 2005).
Eigenschaften
IUPAC Name |
2-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5ClF3N5/c14-11-4-9(13(15,16)17)7-20-12(11)22-10(1-2-21-22)3-8(5-18)6-19/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGSWWWBXHCPFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5ClF3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2551394.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2551397.png)









![1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol](/img/structure/B2551416.png)
